P-Tolyl benzenesulfinate
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Overview
Description
P-Tolyl benzenesulfinate is an organic compound with the molecular formula C13H12O2S. It is a member of the sulfinates family, which are sulfur-containing compounds known for their versatility in organic synthesis. This compound is particularly notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Tolyl benzenesulfinate can be synthesized through the reaction of p-toluenesulfinic acid with benzene in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the sulfinic ester.
Industrial Production Methods: Industrial production of this compound often involves the use of sodium p-toluenesulfinate and benzene under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: P-Tolyl benzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various sulfone derivatives .
Scientific Research Applications
P-Tolyl benzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of P-Tolyl benzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- P-Tolyl mesitylsulfonate
Comparison: P-Tolyl benzenesulfinate is unique due to its specific reactivity and the types of reactions it can undergo. Compared to sodium p-toluenesulfinate and sodium benzenesulfinate, it offers different reactivity profiles and can be used in a broader range of synthetic applications. P-Tolyl mesitylsulfonate, on the other hand, has different steric and electronic properties, making it suitable for different types of reactions .
Properties
CAS No. |
60270-05-5 |
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Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
(4-methylphenyl) benzenesulfinate |
InChI |
InChI=1S/C13H12O2S/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
YGXMNNJWDHRTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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